
Sodium 6-methylpyrimidin-4-olate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 6-methylpyrimidin-4-olate is a chemical compound with the molecular formula C5H7N2NaO It is a sodium salt derivative of 6-methylpyrimidin-4-ol, a heterocyclic aromatic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium 6-methylpyrimidin-4-olate typically involves the reaction of 6-methylpyrimidin-4-ol with a sodium base. One common method is to dissolve 6-methylpyrimidin-4-ol in an aqueous solution and then add sodium hydroxide to the mixture. The reaction proceeds under mild conditions, usually at room temperature, resulting in the formation of this compound.
Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a continuous flow process. This involves the use of automated reactors where 6-methylpyrimidin-4-ol and sodium hydroxide are continuously fed into the system, and the product is continuously extracted. This method ensures high efficiency and purity of the final product.
化学反応の分析
Types of Reactions: Sodium 6-methylpyrimidin-4-olate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 6-methylpyrimidin-4-one.
Reduction: It can be reduced to form 6-methylpyrimidin-4-ol.
Substitution: The sodium ion can be substituted with other cations, such as potassium or lithium.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: The substitution reactions typically occur in aqueous solutions at room temperature.
Major Products:
Oxidation: 6-methylpyrimidin-4-one.
Reduction: 6-methylpyrimidin-4-ol.
Substitution: Potassium 6-methylpyrimidin-4-olate or lithium 6-methylpyrimidin-4-olate.
科学的研究の応用
Sodium 6-methylpyrimidin-4-olate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of pyrimidine derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of sodium 6-methylpyrimidin-4-olate involves its interaction with specific molecular targets. In biological systems, it can interact with enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but it is believed to influence cellular processes such as DNA synthesis and repair.
類似化合物との比較
6-methylpyrimidin-4-ol: The parent compound, which lacks the sodium ion.
6-methylpyrimidin-4-one: An oxidized form of the compound.
Potassium 6-methylpyrimidin-4-olate: A similar compound where the sodium ion is replaced with potassium.
Uniqueness: Sodium 6-methylpyrimidin-4-olate is unique due to its specific sodium ion, which can influence its solubility, reactivity, and biological activity compared to its analogs. This makes it a valuable compound for specific applications where these properties are desired.
特性
分子式 |
C5H5N2NaO |
|---|---|
分子量 |
132.10 g/mol |
IUPAC名 |
sodium;6-methylpyrimidin-4-olate |
InChI |
InChI=1S/C5H6N2O.Na/c1-4-2-5(8)7-3-6-4;/h2-3H,1H3,(H,6,7,8);/q;+1/p-1 |
InChIキー |
ZPQHUPFYTBSAKK-UHFFFAOYSA-M |
正規SMILES |
CC1=CC(=NC=N1)[O-].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


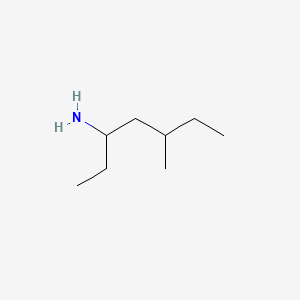
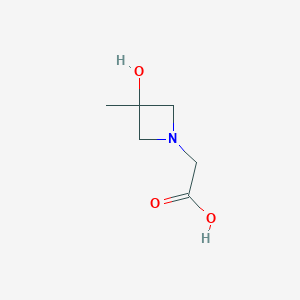


![6-Methyl-7,8-dihydropyrrolo[1,2-a]pyrimidin-4(6H)-one](/img/structure/B11923162.png)
![2,7-Dimethyloxazolo[4,5-c]pyridine](/img/structure/B11923172.png)
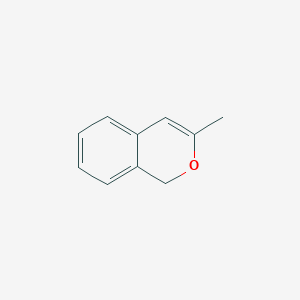

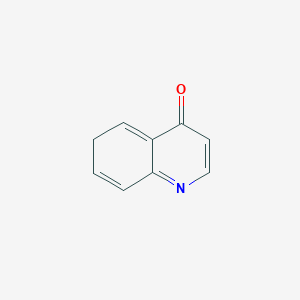
![5-Fluoro-2-methylimidazo[1,2-a]pyridine](/img/structure/B11923196.png)
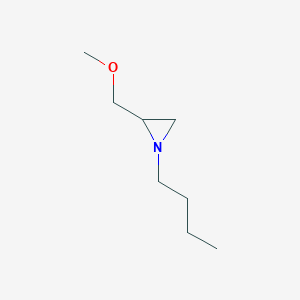
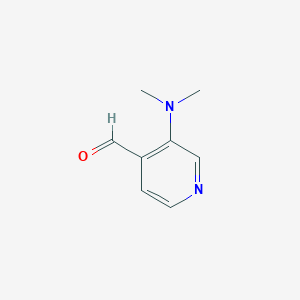
![2-Oxa-6-azaspiro[3.3]heptane hydrochloride](/img/structure/B11923214.png)

